molecular formula C22H25N5O3S B611949 Ziresovir CAS No. 1422500-60-4

Ziresovir

カタログ番号 B611949
CAS番号: 1422500-60-4
分子量: 439.53
InChIキー: GAAICKUTDBZCMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ziresovir (also known as RO-0529, AK0529) is an antiviral drug that was developed as a treatment for respiratory syncytial virus . It acts as a fusion inhibitor and has shown promising results in Phase II and III clinical trials .


Molecular Structure Analysis

The molecular structure of Ziresovir is complex. Its IUPAC name is N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine . Its molecular formula is C22H25N5O3S .

科学的研究の応用

  • Discovery and Potential as an RSV Inhibitor : Ziresovir was first reported as a promising RSV fusion (F) protein inhibitor in a study by Zheng et al. (2019). This research highlighted Ziresovir's discovery through rational drug design and lead optimization, demonstrating its potent anti-RSV activity in both in vitro and in vivo models. The study found that Ziresovir had single-digit nM EC50 potency against laboratory strains and clinical isolates of RSV in cellular assays, and achieved significant viral load reduction in a mouse model of RSV infection. The specificity of Ziresovir as an RSV F protein inhibitor was confirmed through the identification of drug-resistant mutations in the RSV F protein and its inhibition of RSV F protein-induced cell-cell fusion in cellular assays (Zheng et al., 2019).

  • Clinical Trials and Pharmacokinetics : The same study by Zheng et al. (2019) also delved into the pharmacokinetics of Ziresovir in animal species, suggesting its potential for advanced clinical trials. The research underscored the importance of Ziresovir's oral bioavailability, a key factor in its potential as a therapeutic agent (Zheng et al., 2019).

  • Advances in Respiratory Virus Therapeutics : Another relevant study, though not directly focusing on Ziresovir, provides context in the field of respiratory virus therapeutics. The 6th International Society for Influenza and other Respiratory Virus Diseases (isirv) Antiviral Group conference, as reported by Beigel et al. (2019), highlighted updates on several antivirals, including Ziresovir. This broader perspective emphasizes the significance of Ziresovir in the landscape of antiviral research, particularly against RSV (Beigel et al., 2019).

特性

IUPAC Name

N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAICKUTDBZCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028129
Record name Ziresovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziresovir

CAS RN

1422500-60-4
Record name Ziresovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziresovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziresovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIRESOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-{[3-(dib enzylamino)oxetan-3-yl]methyl}-2-(1,1-dioxido-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-6-methylquinazolin-4-amine (1.4 g, 2.26 mmol) in methanol was added palladium hydroxide (20% on carbon, 200 mg). After being stirred at room temperature overnight under a hydrogen atmosphere, the resulting mixture was filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel to afford 300 mg of the product as off-white foam. MS obsd. (ESI+) [(M+H)+] 440, 1H NMR (400 MHz, CD3OD) δ ppm 7.97 (d, J=7.6 Hz, 1 H), 7.86 (d, J=7.2 Hz, 1 H), 7.69 (s, 1 H), 7.58 (t, J=7.2 Hz, 1 H), 7.44-7.34 (m, 3 H), 5.21 (s, 2 H), 4.66 (d, J=6.4 Hz, 2 H), 4.60 (br.s., 2 H), 4.56 (d, J=6.4 Hz, 2 H), 4.10 (s, 2 H), 3.52 (t, J=5.2 Hz, 2 H), 2.39 (s, 3 H).
Name
N-{[3-(dib enzylamino)oxetan-3-yl]methyl}-2-(1,1-dioxido-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-6-methylquinazolin-4-amine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。